N-nitroso-atenolol

Description

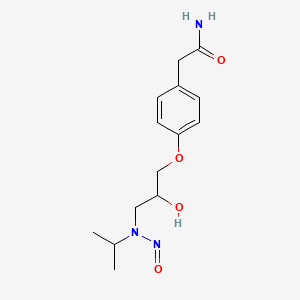

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-10(2)17(16-20)8-12(18)9-21-13-5-3-11(4-6-13)7-14(15)19/h3-6,10,12,18H,7-9H2,1-2H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLORPAGHSJJNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928722 | |

| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134720-04-0 | |

| Record name | N-Nitrosoatenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Nitroso-Atenolol: A Comprehensive Technical Review of its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-atenolol is a nitrosamine (B1359907) impurity of atenolol (B1665814), a widely prescribed beta-blocker for cardiovascular conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. This technical guide provides a detailed overview of the available information on the physicochemical properties and stability of this compound, intended to assist researchers, scientists, and drug development professionals in understanding and controlling this impurity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for developing analytical methods, designing formulation strategies, and assessing its fate and transport. While experimental data for some properties are limited, a combination of available data and computed values are summarized below.

| Property | Value | Data Source Type |

| IUPAC Name | 2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | Computed |

| CAS Number | 134720-04-0 | Experimental |

| Molecular Formula | C₁₄H₂₁N₃O₄ | Experimental |

| Molecular Weight | 295.33 g/mol | Experimental |

| Appearance | White to Off-White Solid | Experimental |

| Melting Point | Data not available. For comparison, the melting point of the parent drug, atenolol, is reported to be between 152 °C and 156.5 °C.[1] | Not Available |

| pKa | Data not available. The pKa of the secondary amine in the parent drug, atenolol, is approximately 9.4.[2] | Not Available |

| LogP (XLogP3) | 0.9 | Computed |

| Solubility | Soluble in Ethanol, Methanol (B129727), and DMSO.[3][4] Poor aqueous solubility is suggested.[5] | Experimental |

| UV Absorption (λmax) | 229 nm | Experimental |

Stability Profile

The stability of this compound is a critical factor in ensuring the safety and quality of atenolol-containing drug products. Its formation is known to be influenced by various factors, and understanding its degradation behavior is essential for setting appropriate storage conditions and shelf-life.

This compound can form when atenolol interacts with nitrosating agents, particularly under acidic conditions, with contributing factors including heat and moisture.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are essential for producing reference standards and conducting further research.

Synthesis of this compound

A general method for the synthesis of N-nitroso derivatives of beta-blockers, including atenolol, involves the reaction of the parent drug with sodium nitrite (B80452) in an acidic solution (e.g., HCl solution).[8][9] A detailed, step-by-step protocol for the synthesis of this compound for use as an analytical standard is not explicitly detailed in the reviewed literature. However, the general procedure would involve:

-

Dissolving atenolol in a suitable acidic medium.

-

Cooling the solution to a low temperature (e.g., 0-5 °C).

-

Slowly adding a solution of sodium nitrite while maintaining the low temperature and stirring.

-

Monitoring the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, quenching the reaction and extracting the this compound product.

-

Purifying the product using techniques such as column chromatography.

-

Characterizing the purified product to confirm its identity and purity (e.g., using NMR, MS, and HPLC).

Analytical Method for Quantification

A sensitive and validated LC-MS/MS method for the quantification of this compound in active pharmaceutical ingredients (APIs) and finished products has been developed.[6]

-

Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol containing 0.1% formic acid.[6]

-

Ionization: Positive-mode electrospray ionization (ESI).[6]

-

Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecular ion [M+H]⁺ at m/z 296 to major product ions at m/z 222 and 145.[6]

-

Standard Preparation: Individual stock solutions of this compound are prepared in methanol and further diluted to create calibration standards.[6]

Visualizations

Formation Pathway of this compound

The formation of this compound from its parent drug, atenolol, in the presence of a nitrosating agent is a key reaction.

Caption: Formation of this compound from Atenolol.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

Caption: Workflow for this compound Analysis.

Conclusion

This technical guide summarizes the current knowledge on the physicochemical properties and stability of this compound. While significant progress has been made in the development of analytical methods for its detection and quantification, there remains a notable gap in the availability of comprehensive experimental data for its physicochemical properties and a detailed understanding of its degradation pathways and kinetics. Further research in these areas is crucial for a more complete risk assessment and the development of robust control strategies to ensure the safety and quality of atenolol-based pharmaceuticals. The provided information, protocols, and visualizations serve as a valuable resource for professionals working to mitigate the risks associated with this nitrosamine impurity.

References

- 1. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. waters.com [waters.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Nitroso Atenolol EP Impurity I | SynZeal [synzeal.com]

- 8. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Genotoxicity and Mutagenicity of N-Nitroso-Atenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current in vitro genotoxicity and mutagenicity data available for N-nitroso-atenolol (NO-atenolol), a nitrosamine (B1359907) impurity of the beta-blocker atenolol. This document summarizes key experimental findings, details relevant methodologies, and visualizes potential mechanistic pathways to support risk assessment and future research in drug development and safety.

Executive Summary

This compound has been demonstrated to be genotoxic in vitro, inducing DNA damage in metabolically competent cell systems. The primary mechanism of its genotoxicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can interact with DNA. To date, there is a lack of publicly available data on the mutagenicity of this compound from standardized assays such as the Ames test. This guide compiles the existing genotoxicity data, provides detailed experimental protocols for relevant assays, and outlines the putative metabolic and signaling pathways involved in its genotoxic effects.

Genotoxicity of this compound

The principal evidence for the in vitro genotoxicity of this compound comes from studies on primary hepatocytes, which are metabolically active and represent a relevant model for assessing compounds that require metabolic activation.

DNA Fragmentation and DNA Repair Synthesis

This compound has been shown to induce DNA fragmentation and stimulate DNA repair synthesis in primary cultures of both rat and human hepatocytes.[1] These effects were observed in a dose-dependent manner within a concentration range of 0.1 to 1 mM following a 20-hour exposure.[1][2][3] The induction of DNA repair synthesis is a strong indicator of genotoxic potential, as it reflects the cell's response to DNA damage.

Table 1: Summary of In Vitro Genotoxicity Data for this compound

| Test System | Endpoint Measured | Concentration Range | Exposure Duration | Outcome | Reference |

| Primary Rat Hepatocytes | DNA Fragmentation | 0.1 - 1 mM | 20 hours | Positive, dose-dependent increase | [1][3] |

| Primary Human Hepatocytes | DNA Fragmentation | 0.1 - 1 mM | 20 hours | Positive, dose-dependent increase | [1][3] |

| Primary Rat Hepatocytes | DNA Repair Synthesis | 0.1 - 1 mM | 20 hours | Positive, dose-dependent increase | [1][3] |

| Primary Human Hepatocytes | DNA Repair Synthesis | 0.1 - 1 mM | 20 hours | Positive, dose-dependent increase | [1][3] |

| Chinese Hamster Lung V79 Cells | DNA Fragmentation | Not specified | Not specified | Negative (lacks metabolic activation) | [1] |

Requirement for Metabolic Activation

Crucially, this compound did not induce DNA fragmentation in Chinese hamster lung V79 cells.[1] These cells are known to have limited metabolic capacity. This finding strongly suggests that this compound is a pro-genotoxin, requiring metabolic conversion to a reactive intermediate to exert its DNA-damaging effects.[1]

Mutagenicity of this compound

As of the latest literature review, no studies have been published that specifically report the mutagenic potential of this compound in the bacterial reverse mutation assay (Ames test) or in in vitro mammalian cell gene mutation assays. However, studies on the structurally related N-nitroso-propranolol (NNP) have shown positive results in the Ames test and in human lymphoblastoid TK6 cells, suggesting that this compound may also have mutagenic properties.[4][5][6][7]

Given the absence of direct data, the experimental protocols for assessing mutagenicity are provided as a guide for future studies.

Experimental Protocols

DNA Fragmentation - Alkaline Elution Assay

This technique is used to measure single-strand breaks in DNA.

Principle: Cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of single-strand breaks.

Methodology:

-

Cell Culture and Treatment: Primary hepatocytes are seeded and allowed to attach. Cells are then treated with various concentrations of this compound (e.g., 0.1, 0.3, and 1.0 mM) and a vehicle control for 20 hours.

-

Cell Lysis: After treatment, cells are harvested and carefully layered onto a polyvinyl chloride filter. The cells are lysed with a solution containing sodium dodecyl sulfate (B86663) and proteinase K.

-

Elution: The DNA is eluted from the filter with a high pH buffer (e.g., pH 12.1). Fractions of the eluate are collected over time.

-

DNA Quantification: The amount of DNA in each fraction and remaining on the filter is quantified using a fluorescent DNA-binding dye.

-

Data Analysis: The rate of DNA elution is calculated and compared between treated and control groups. A significant increase in the elution rate indicates DNA fragmentation.

DNA Repair Synthesis - Unscheduled DNA Synthesis (UDS) Assay

This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of non-S-phase cells, which is indicative of DNA repair.

Principle: Genotoxic agents induce DNA damage, which is then repaired by the cell. This repair process involves the synthesis of new DNA, which can be detected by the incorporation of a radiolabeled DNA precursor.

Methodology:

-

Cell Culture and Treatment: Primary hepatocytes are cultured on coverslips. The cells are treated with this compound in the presence of [³H]-thymidine.

-

Fixation and Autoradiography: After treatment, the cells are fixed, and the coverslips are coated with a photographic emulsion and stored in the dark.

-

Grain Counting: The silver grains in the emulsion, which are produced by the radioactive decay of the incorporated [³H]-thymidine, are counted over the nuclei of non-S-phase cells.

-

Data Analysis: The number of grains per nucleus is determined. A significant increase in the number of grains in treated cells compared to control cells indicates unscheduled DNA synthesis.

Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test)

This is a widely used test for identifying substances that can produce gene mutations.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Methodology (based on N-nitroso-propranolol studies): [4][5][6]

-

Bacterial Strains: Use of strains that detect base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98).

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver). For nitrosamines, hamster liver S9 is often more effective.[5][6]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background count.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Methodology (based on N-nitroso-propranolol studies): [4][5]

-

Cell Line: Human lymphoblastoid TK6 cells are a suitable model.

-

Metabolic Activation: The assay should be conducted with and without a metabolic activation system (e.g., hamster liver S9).

-

Treatment: Cells are exposed to the test substance for a short period (e.g., 4 hours) followed by a recovery period, or for a longer, continuous period (e.g., 24 hours).

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is scored in binucleated cells.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Proposed Mechanism of Genotoxicity

The genotoxicity of this compound is likely to follow the general pathway established for other N-nitrosamines.

Metabolic Activation

The initial and rate-limiting step is the metabolic activation of the this compound molecule by cytochrome P450 (CYP) enzymes in the liver.[8][9] This process involves the hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group). For the related N-nitroso-propranolol, CYP2C19 has been identified as a key enzyme in its bioactivation.[5][6] The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion.[8][9]

Caption: Proposed metabolic activation pathway of this compound.

DNA Damage and Cellular Response

The alkyldiazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases, forming DNA adducts.[8] These adducts can lead to DNA strand breaks, either directly or as a result of DNA repair processes. The presence of these DNA lesions triggers a complex cellular response known as the DNA Damage Response (DDR).

The DDR involves a network of signaling pathways that detect the DNA damage, arrest the cell cycle to allow time for repair, and activate DNA repair mechanisms. Key proteins in this pathway include ATM and ATR kinases, which are activated by double- and single-strand breaks, respectively. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. Activation of these pathways can lead to cell cycle arrest, apoptosis (programmed cell death) if the damage is too severe, or DNA repair.[10]

Caption: Generalized DNA damage response pathway.

Conclusion and Future Directions

The available in vitro data indicate that this compound is a genotoxic compound that requires metabolic activation. It induces DNA fragmentation and repair synthesis in primary hepatocytes. However, there is a significant data gap regarding its mutagenic potential. Further studies, including the Ames test and in vitro mammalian cell mutation and cytogenetic assays, are necessary for a comprehensive risk assessment.

Future research should focus on:

-

Quantitative Genotoxicity Data: Obtaining detailed dose-response data for DNA damage endpoints.

-

Mutagenicity Testing: Performing a standard battery of mutagenicity tests, including the Ames test and in vitro mammalian cell assays.

-

Metabolic Profiling: Identifying the specific human cytochrome P450 isoforms responsible for the metabolic activation of this compound.

-

Signaling Pathway Analysis: Elucidating the specific DNA damage response pathways activated by this compound in human cells.

This information will be crucial for regulatory bodies and pharmaceutical manufacturers in establishing safe limits for this impurity in atenolol-containing drug products and ensuring patient safety.

References

- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. hesiglobal.org [hesiglobal.org]

- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FDA Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Synthesis and Characterization of N-nitroso-atenolol Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-atenolol is a nitrosamine (B1359907) impurity and a potential genotoxic derivative of the widely prescribed beta-blocker, atenolol (B1665814).[1][2] Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[1] The formation of this compound can occur when atenolol's secondary amine group reacts with nitrosating agents, such as nitrites, under specific conditions, potentially during synthesis, storage, or even in vivo.[1][3][4] The detection of this impurity in some atenolol-based pharmaceuticals has underscored the critical need for stringent analytical monitoring.[5]

This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound reference standard. A well-characterized reference standard is essential for the development and validation of sensitive analytical methods required to quantify and control this impurity in active pharmaceutical ingredients (APIs) and finished drug products, ensuring patient safety and regulatory compliance.[5][6]

Synthesis of this compound

The synthesis of this compound is achieved through the nitrosation of atenolol. This reaction involves the interaction of the secondary amine group in the atenolol molecule with a nitrosating agent, typically sodium nitrite (B80452), under acidic conditions.[3][4]

Experimental Protocol: General Procedure for Nitrosation

This protocol describes a representative method for the synthesis of this compound.

-

Dissolution: Dissolve a known quantity of atenolol in a suitable acidic solution, such as hydrochloric acid (HCl), at a controlled temperature, often at or below room temperature to manage the reaction's exothermicity.

-

Addition of Nitrosating Agent: Slowly add an aqueous solution of a nitrosating agent, such as sodium nitrite (NaNO₂), to the atenolol solution dropwise while maintaining the acidic pH and low temperature. A molar excess of the nitrosating agent may be used to drive the reaction to completion.[7]

-

Reaction: Stir the mixture for a specified period, allowing the nitrosation reaction to proceed. The reaction progress can be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Extraction: Once the reaction is complete, quench any excess nitrosating agent. The this compound product is then typically extracted from the aqueous solution using an appropriate organic solvent.

-

Purification: Purify the crude product obtained after extraction. This can be achieved through techniques such as column chromatography to isolate this compound from unreacted starting material and other byproducts.

-

Isolation and Drying: Evaporate the solvent from the purified fractions under reduced pressure to yield the this compound reference standard as a solid.[2] Dry the final product under a vacuum.

References

- 1. N-Nitroso Atenolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. veeprho.com [veeprho.com]

- 7. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

N-nitroso-atenolol reaction with sodium nitrite under acidic conditions

Technical Guide: Formation and Analysis of N-Nitroso-Atenolol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. This compound is a nitrosamine impurity derived from atenolol (B1665814), a widely prescribed beta-blocker. This technical guide provides an in-depth overview of the formation of this compound from the reaction of atenolol with nitrosating agents, such as sodium nitrite (B80452), under acidic conditions. It includes detailed experimental protocols for its synthesis and quantification, a summary of relevant quantitative data, and diagrams illustrating the chemical reaction, analytical workflow, and toxicological mechanism.

Introduction: The Formation of this compound

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form when the secondary amine group in the atenolol molecule reacts with a nitrosating agent.[1] This reaction is of particular concern in the pharmaceutical industry as it can occur during the synthesis, formulation, or even storage of atenolol-containing drug products if residual nitrites are present under acidic conditions.[1]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in pharmaceuticals due to their classification as probable human carcinogens.[1][2] this compound is categorized as a Category IV NDSRI with an acceptable intake (AI) limit of 1500 ng per day.[2] The detection of this impurity in commercial atenolol products has underscored the need for robust analytical methods to monitor and control its presence.[2][3]

The fundamental reaction involves the nitrosation of the secondary amine in atenolol by nitrous acid (HNO₂), which is formed from a nitrite salt (e.g., sodium nitrite, NaNO₂) in an acidic medium.

Chemical Reaction Pathway

The nitrosation of atenolol proceeds via the reaction of its secondary amine with a nitrosating agent. Under acidic conditions, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂), which then forms the nitrosating species, such as the nitrosonium ion (NO⁺). This electrophile is subsequently attacked by the nucleophilic secondary amine of atenolol to yield this compound.

Caption: Nitrosation of atenolol under acidic conditions.

Experimental Protocols

In Vitro Formation of this compound

This protocol describes a general method for the formation of this compound for use as an analytical standard, based on procedures cited in the literature.[4][5]

Materials:

-

Atenolol

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

-

Deionized Water

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of atenolol in the HCl solution.

-

Cool the solution in an ice bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled atenolol solution while stirring. The molar ratio of nitrite to atenolol should be in excess (e.g., 4:1) to ensure complete reaction.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 0-5 °C).

-

Quench the reaction by raising the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the this compound from the aqueous solution using an appropriate organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the this compound product.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Quantification of this compound by LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.[3][6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A time-programmed gradient starting with a high percentage of Mobile Phase A to elute the polar atenolol, followed by an increasing percentage of Mobile Phase B to elute this compound.

-

Flow Rate: e.g., 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.[6]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]

-

Product Ions: m/z 222 and 145 for quantification and qualification.[3]

Sample Preparation:

-

Accurately weigh the drug substance or crushed tablets.

-

Dissolve in a suitable diluent (e.g., 75% methanol) to a final concentration of the API (e.g., 0.5 mg/mL).[3][8]

-

Vortex and/or sonicate to ensure complete dissolution.

-

Filter the solution through a suitable syringe filter (e.g., 0.22 µm) before injection.

-

Spike with an internal standard (e.g., this compound-d7) to a final concentration (e.g., 20 ng/mL).[3]

Caption: Workflow for quantification of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of this compound.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.5 - 80 ng/mL | [3][6][7] |

| Correlation Coefficient (R²) | 0.9996 | [3] |

| Limit of Detection (LOD) | 0.2 ng/mL (0.30 ng/mg) | [3][6][7] |

| Limit of Quantification (LOQ) | 0.5 ng/mL (0.75 ng/mg) |[3][6][7] |

Table 2: Recovery of this compound in Spiked Samples

| Matrix | Spiking Level | Recovery Range (%) | Reference |

|---|---|---|---|

| Drug Substance | 1.5 ppm | 71 - 96% | [8] |

| Drug Substance | 15 ppm | 87 - 96% | [8] |

| Drug Product | 1.5 ppm | 84 - 95% | [8] |

| Drug Product | 15 ppm | 95 - 102% |[8] |

Toxicological Profile: Genotoxicity

This compound has been shown to exhibit genotoxic activity in primary cultures of both rat and human hepatocytes.[4][5] It is considered an indirectly acting compound, meaning it requires metabolic activation to be converted into reactive metabolites that can damage DNA.[4][5] This metabolic activation is a critical step in its mechanism of carcinogenicity.

Caption: Proposed mechanism of this compound genotoxicity.

Studies have shown that this compound induces dose-related DNA fragmentation in hepatocyte cultures at concentrations ranging from 0.1 to 1 mM.[4][5] This highlights the importance of controlling its levels in pharmaceutical products to ensure patient safety.

Conclusion

The formation of this compound from the reaction of atenolol with sodium nitrite under acidic conditions represents a critical quality and safety challenge for the pharmaceutical industry. Understanding the reaction mechanism is key to developing mitigation strategies during drug manufacturing and storage. Highly sensitive and validated analytical methods, such as the LC-MS/MS protocol detailed here, are essential tools for manufacturers and regulatory agencies to monitor and control this impurity, ensuring that atenolol-based medicines are safe for patient use.

References

- 1. N-Nitroso Atenolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. waters.com [waters.com]

- 3. mdpi.com [mdpi.com]

- 4. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of this compound in Atenolol-Based Pharmaceuticals | Scilit [scilit.com]

- 8. waters.com [waters.com]

An In-depth Technical Guide to the In Vitro Metabolism and Metabolic Activation of N-Nitroso-Atenolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro metabolism and metabolic activation of N-nitroso-atenolol (NO-atenolol), a nitrosamine (B1359907) impurity of the widely used beta-blocker, atenolol. Given the limited publicly available data specific to NO-atenolol's metabolic pathways, this guide incorporates findings from closely related N-nitroso compounds, particularly N-nitroso-propranolol (NNP), to provide a more complete picture for the scientific community.

Introduction

This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of atenolol, especially in the presence of nitrosating agents under acidic conditions.[1] Like many N-nitrosamines, NO-atenolol is a compound of concern due to its potential genotoxicity and carcinogenicity.[2] Understanding its metabolic activation is crucial for assessing its risk to human health.

The genotoxicity of NO-atenolol has been demonstrated in primary cultures of rat and human hepatocytes, where it induces DNA fragmentation and repair synthesis in a dose-dependent manner.[3][4] Notably, these genotoxic effects are not observed in cell lines with low metabolic activity, such as Chinese hamster lung V79 cells, indicating that NO-atenolol is an indirectly acting genotoxin that requires metabolic activation to exert its DNA-damaging effects.[3][4]

Metabolic Activation of this compound

The metabolic activation of N-nitrosamines is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5] The key initial step is the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group. This hydroxylation event leads to the formation of an unstable α-hydroxy-nitrosamine, which then undergoes spontaneous decomposition to yield a reactive electrophile, a diazonium ion. This highly reactive species can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potential cancer initiation.

While the specific CYP isozymes responsible for the metabolic activation of NO-atenolol have not been definitively identified in the available literature, research on the structurally similar N-nitroso-propranolol (NNP) provides strong evidence for the involvement of CYP2C19 as the most active human CYP isozyme in its bioactivation.[6][7] Studies have also shown that hamster liver S9 fractions are more effective at bio-transforming NNP into a reactive mutagen than rat liver S9 fractions.[6][7]

Below is a proposed metabolic activation pathway for this compound, extrapolated from the known mechanisms of N-nitrosamine activation and the findings for NNP.

Quantitative Data on Genotoxicity

The genotoxic potential of this compound has been assessed by measuring DNA fragmentation in primary hepatocyte cultures. The following table summarizes the effective concentrations that induce DNA damage.

| Compound | Cell Type | Genotoxic Effect | Effective Concentration Range (mM) | Reference |

| This compound | Rat Hepatocytes | DNA Fragmentation & DNA Repair | 0.1 - 1 | [3][4] |

| This compound | Human Hepatocytes | DNA Fragmentation & DNA Repair | 0.1 - 1 | [3][4] |

Studies have indicated that NO-atenolol is more active in inducing DNA damage in rat hepatocytes compared to human hepatocytes.[3][4]

Experimental Protocols

This protocol is designed to assess the metabolic stability of this compound and identify the CYP isozymes involved in its metabolism.

-

Preparation of Reagents:

-

This compound stock solution (e.g., in DMSO).

-

Pooled human liver microsomes.

-

NADPH regenerating system.

-

Specific recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Specific CYP chemical inhibitors (for reaction phenotyping).

-

Phosphate (B84403) buffer (pH 7.4).

-

-

Incubation:

-

Prepare incubation mixtures containing phosphate buffer, human liver microsomes (or recombinant CYPs), and this compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Method:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify any metabolites formed.[8]

-

The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks induced by chemical agents.

-

Cell Culture and Treatment:

-

Culture primary hepatocytes or other metabolically competent cells.

-

Label the cellular DNA by incubating the cells with a radiolabeled thymidine (B127349) precursor (e.g., ³H-thymidine) for a sufficient period.

-

Expose the cells to various concentrations of this compound for a defined duration (e.g., 20 hours).[3][4]

-

-

Cell Lysis and DNA Elution:

-

Gently lyse the cells on a filter membrane to release the DNA.

-

Elute the DNA from the filter under alkaline conditions (pH > 12) at a constant flow rate. Smaller DNA fragments (resulting from strand breaks) will elute more rapidly than larger, intact DNA.

-

-

Quantification of DNA Damage:

-

Collect fractions of the eluate over time.

-

Quantify the amount of DNA in each fraction and the amount remaining on the filter using liquid scintillation counting.

-

The rate of DNA elution is proportional to the number of single-strand breaks and is used as a measure of DNA damage.

-

References

- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of DNA damage by the alkaline elution technique in liver, kidneys and lungs of rats and hamsters treated with N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative study of DNA damage and repair induced by ten N-nitroso compounds in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of this compound in Atenolol-Based Pharmaceuticals | MDPI [mdpi.com]

N-Nitroso-Atenolol: An In-Depth Technical Guide to Potential Carcinogenic Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory agencies and drug manufacturers worldwide. These compounds are classified as probable human carcinogens, necessitating rigorous risk assessment and control strategies. N-nitroso-atenolol, a nitrosamine impurity of the widely prescribed beta-blocker atenolol, has drawn particular attention. This technical guide provides a comprehensive overview of the core aspects of this compound's potential carcinogenic risk, consolidating key data, experimental methodologies, and an examination of the underlying molecular pathways.

Regulatory Landscape and Acceptable Intake

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for various nitrosamine impurities to mitigate the potential cancer risk. For this compound, a substance-specific AI has been determined based on its predicted carcinogenic potency.

| Parameter | Value | Regulatory Body |

| Acceptable Intake (AI) | 1500 ng/day | FDA, EMA |

| Carcinogenic Potency Category | 4 | FDA |

Carcinogenic and Genotoxic Potential: Summary of Key Studies

The carcinogenic risk of this compound is primarily inferred from its genotoxic potential. Two pivotal studies by Robbiano et al. (1991) and Martelli et al. (1994) have provided crucial insights into its activity.

In Vitro Genotoxicity in Hepatocytes

A study by Robbiano and colleagues investigated the genotoxic effects of N-nitroso derivatives of several beta-blockers, including this compound, in primary cultures of rat and human hepatocytes.[1][2] The study demonstrated that this compound is an indirectly acting genotoxic agent, requiring metabolic activation to exert its DNA-damaging effects.[1][2]

| Cell Type | Genotoxic Effect | Concentration Range |

| Rat Hepatocytes | DNA Fragmentation & Repair Synthesis | 0.1 - 1 mM |

| Human Hepatocytes | DNA Fragmentation & Repair Synthesis | 0.1 - 1 mM |

| Chinese Hamster Lung V79 Cells | No DNA Fragmentation | Not Specified |

Data summarized from Robbiano et al., 1991.[1][2]

In Vivo Clastogenic Activity

Further investigation by Martelli and colleagues examined the in vivo clastogenic (chromosome-damaging) activity of this compound in partially hepatectomized rats. The results indicated a statistically significant, albeit weak, increase in the frequency of micronucleated hepatocytes.

| Parameter | Result |

| Micronucleated Hepatocytes | Statistically significant increase |

| Micronucleated Polychromatic Erythrocytes (Bone Marrow & Spleen) | No significant increase |

Data summarized from Martelli et al., 1994.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the core experimental protocols employed in the assessment of this compound's genotoxicity.

In Vitro DNA Damage Assay in Primary Hepatocytes (Alkaline Elution Technique)

This protocol is based on the methodology described by Robbiano et al. (1991) for assessing DNA fragmentation.[1][2]

Objective: To quantify single-strand breaks in DNA of hepatocytes exposed to this compound.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rat liver or human liver tissue via collagenase perfusion.

-

Cell Culture and Treatment: Isolated hepatocytes are cultured and exposed to varying concentrations of this compound (e.g., 0.1, 0.3, and 1 mM) for a specified duration (e.g., 20 hours).

-

Cell Lysis and DNA Elution: Cells are lysed on a filter, and the DNA is eluted with a high pH buffer. The rate of elution is proportional to the number of DNA single-strand breaks.

-

Quantification: The amount of DNA in the eluate and on the filter is quantified using a fluorescent DNA-binding dye.

-

Data Analysis: The elution rate constant is calculated and compared between treated and control groups to determine the extent of DNA damage.

In Vivo Micronucleus Assay

This protocol is based on the methodology described by Martelli et al. (1994) for assessing clastogenic activity in vivo.

Objective: To detect chromosome breakage or loss in hepatocytes of rats treated with this compound.

Methodology:

-

Animal Model: Partially hepatectomized male Sprague-Dawley rats are used to stimulate cell proliferation in the liver.

-

Dosing: A single dose of this compound (e.g., 1000 mg/kg) is administered by gavage.

-

Tissue Collection: At a specified time post-dosing (e.g., 24 hours), the liver is perfused, and hepatocytes are isolated.

-

Slide Preparation and Staining: Hepatocyte suspensions are used to prepare slides, which are then stained with a DNA-specific stain (e.g., Giemsa).

-

Microscopic Analysis: The frequency of micronucleated hepatocytes is determined by scoring a large number of cells (e.g., 2000) per animal.

-

Statistical Analysis: The incidence of micronucleated cells in the treated group is compared to that in a vehicle control group.

Mandatory Visualizations

Experimental Workflow for In Vitro Genotoxicity Assessment

Caption: Workflow for assessing this compound's in vitro genotoxicity.

Logical Framework for Carcinogenic Risk Assessment

Caption: Framework for this compound carcinogenic risk assessment.

Signaling Pathways in this compound Induced Carcinogenesis

The genotoxicity of this compound is initiated by its metabolic activation, leading to the formation of reactive species that can damage DNA. This damage, in turn, can activate complex cellular signaling pathways designed to either repair the damage or trigger cell death.

Metabolic Activation and DNA Adduct Formation

N-nitroso compounds are pro-carcinogens that require metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to exert their genotoxic effects.[3] This process involves the enzymatic α-hydroxylation of the nitrosamine, leading to the formation of unstable intermediates that can decompose to form highly reactive electrophilic diazonium ions.[3] These ions can then react with DNA to form various DNA adducts.[4] While the specific CYP isozymes involved in this compound metabolism have not been definitively identified, CYP2E1 and CYP2A6 are known to metabolize other nitrosamines.[3][5][6]

Caption: Metabolic activation of this compound leading to DNA adducts.

DNA Damage Response and Repair

The formation of DNA adducts triggers the DNA Damage Response (DDR), a network of signaling pathways that senses DNA lesions and coordinates cell cycle arrest and DNA repair. Key players in this response include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by different types of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.

Activated p53 can halt the cell cycle to allow time for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death) to eliminate potentially cancerous cells. The primary mechanisms for repairing alkylation damage from nitrosamines include Base Excision Repair (BER) and direct reversal of damage by enzymes like MGMT (O6-methylguanine-DNA methyltransferase).

Caption: DNA damage response pathway activated by this compound.

Conclusion

The potential carcinogenic risk of this compound is a critical consideration in the safety assessment of atenolol-containing drug products. Its classification as an indirect-acting genotoxin, as demonstrated by in vitro and in vivo studies, underscores the importance of understanding its metabolic activation and subsequent interaction with DNA. The activation of DNA damage response pathways, including the pivotal roles of ATM/ATR and p53, highlights the cellular mechanisms that contend with such insults. A thorough understanding of these factors, from regulatory limits to molecular mechanisms, is essential for drug development professionals to ensure patient safety and regulatory compliance. Continuous monitoring, robust analytical methods, and a comprehensive understanding of the toxicological profile of this compound are paramount in mitigating its potential risks.

References

- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]

- 5. Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of N-nitroso-atenolol Impurities in Pharmaceutical Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, quantification, and control of N-nitroso-atenolol, a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of concern in pharmaceutical products. The emergence of N-nitrosamines as potentially carcinogenic impurities has led to stringent regulatory scrutiny, necessitating robust analytical methods to ensure patient safety.

Introduction to this compound

This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of atenolol (B1665814), a widely prescribed beta-blocker used for managing hypertension and other cardiovascular conditions.[1][2] Like other nitrosamines, it is classified as a substance of concern due to its potential mutagenic and carcinogenic properties.[2][3] The detection of this compound in some atenolol-containing products has highlighted the need for rigorous monitoring and control by pharmaceutical manufacturers.[2][4]

Nitrosamine drug substance-related impurities (NDSRIs) are a specific subclass that are structurally similar to the active pharmaceutical ingredient (API).[3] Their formation poses a significant challenge to pharmaceutical quality and safety.

Formation Pathway of this compound

This compound is formed through the reaction of the secondary amine group present in the atenolol molecule with a nitrosating agent, such as nitrous acid (formed from nitrite (B80452) salts under acidic conditions).[1][5][6] This reaction can be influenced by factors like heat, moisture, and pH.[1]

The key chemical transformation involves the nitrosation of the isopropylamino group in the atenolol side chain.

Caption: Formation of this compound from atenolol and a nitrosating agent.

Regulatory Framework and Acceptance Limits

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine impurities.[3][7] this compound is classified as a Category IV NDSRI under the Carcinogenic Potency Categorization Approach (CPCA).[3]

The acceptable intake (AI) limit for this compound has been set at 1500 ng/day .[2][3][8] Based on a maximum daily dose (MDD) of 100 mg for atenolol, the corresponding specification limit for the impurity in the drug product is calculated to be 15 ppm (or 15 ng/mg).[2][3]

| Parameter | Value | Source |

| Acceptable Intake (AI) | 1500 ng/day | FDA, EMA[2][3] |

| Maximum Daily Dose (MDD) of Atenolol | 100 mg/day | [3] |

| Calculated Specification Limit | 15 ppm (15 ng/mg) | [2][3] |

Analytical Methodologies for Identification and Quantification

Highly sensitive and specific analytical methods are required to detect and quantify this compound at trace levels. The most commonly employed techniques are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry.[1][2][9]

Key Analytical Techniques:

-

LC-MS/MS: Offers high sensitivity and specificity for quantifying trace-level impurities in complex matrices like drug substances and products.[2]

-

GC-MS: Gas Chromatography-Mass Spectrometry can also be used for nitrosamine analysis.[1]

-

UHPLC-MS: Provides rapid and efficient separation, which is crucial for distinguishing the impurity from the API and other related substances.

The general workflow for analyzing this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General analytical workflow for this compound quantification.

Experimental Protocols

Below is a detailed experimental protocol synthesized from validated LC-MS/MS methods reported in the literature.[2][10]

Objective: To quantify this compound in atenolol drug substance and drug product.

A. Materials and Reagents

-

This compound reference standard[3]

-

This compound-d7 (internal standard)[2]

-

Atenolol reference standard[3]

-

Methanol (LC-MS grade)[3]

-

Water (LC-MS grade)[11]

-

Formic acid (HPLC grade)[3]

B. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of this compound and this compound-d7 at 1 mg/mL in methanol.[2]

-

Working Solutions: Dilute the stock solutions with a suitable solvent (e.g., 75% methanol) to create working and intermediate solutions.[2]

-

Calibration Standards: Prepare a series of calibration standards by spiking the this compound working solution into a blank solvent. A typical range is 0.5 ng/mL to 80 ng/mL.[2]

-

Sample Preparation (Drug Product/Substance):

-

Accurately weigh and dissolve the sample (e.g., powdered tablets or API) in a diluent (e.g., methanol) to achieve a target API concentration, such as 0.5 mg/mL.[3]

-

Spike with the internal standard.

-

Vortex and/or sonicate to ensure complete dissolution.

-

Centrifuge or filter the solution to remove any undissolved excipients before injection.

-

C. LC-MS/MS Instrumental Conditions

| Parameter | Typical Condition |

| LC System | UHPLC or HPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in Water[2] |

| Mobile Phase B | 0.1% Formic acid in Methanol[2] |

| Flow Rate | 0.3 - 0.6 mL/min[12] |

| Column Temperature | 30 - 40 °C[10] |

| Injection Volume | 2 - 10 µL[10] |

| Gradient Elution | A gradient is used to separate this compound (RT ~4.5-6.7 min) from the highly concentrated atenolol API (RT ~3.45 min).[2] |

| Ion Source | Electrospray Ionization (ESI), Positive Mode[2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] |

| MRM Transitions | This compound: m/z 296.2 → 222, 145[2] This compound-d7 (IS): m/z 303 → 229[2] |

Quantitative Data and Method Performance

Validated analytical methods demonstrate high sensitivity and reliability. The following tables summarize key performance parameters from published studies.

Table 1: Method Sensitivity and Linearity

| Parameter | Method 1 (UHPLC-MS)[3] | Method 2 (LC-MS/MS)[2][10] |

| Linear Range | 0.5 - 150 ng/mL | 0.5 - 80 ng/mL |

| Correlation Coefficient (R²) | > 0.996 | > 0.999 |

| Limit of Detection (LOD) | Not specified, but sub-ppb detection achieved | 0.2 ng/mL (0.30 ng/mg) |

| Limit of Quantification (LOQ) | 1.5 ppm (equivalent to 0.75 ng/mL at 0.5 mg/mL API) | 0.5 ng/mL (0.75 ng/mg) |

Table 2: Accuracy and Precision (Recovery Studies)

| Spiking Level | Matrix | Recovery (%) - Method 1[3] |

| 1.5 ppm | Drug Substance | 92 - 103% |

| 1.5 ppm | Drug Product | 98 - 104% |

| 15 ppm | Drug Substance | 87 - 96% |

| 15 ppm | Drug Product | 95 - 102% |

Precision is typically demonstrated by a relative standard deviation (RSD) of <5% for replicate injections.[3]

Forced Degradation Studies

Forced degradation studies are essential to understand the potential for this compound formation and to ensure the analytical method is stability-indicating.[12][13] Atenolol is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to identify degradation products.[12][13] Studies have shown that atenolol is particularly susceptible to degradation under oxidative and alkaline conditions.[13] While these studies focus on the API's stability, the Nitrosation Assay Procedure (NAP test) can be used to specifically assess the propensity of a drug to form nitrosamines under simulated in-vivo conditions (acidic environment with excess nitrite).[14]

Conclusion

The identification and control of this compound are critical for ensuring the safety and quality of atenolol-containing pharmaceuticals. The potential for nitrosamine formation requires a proactive approach, including risk assessments and the implementation of highly sensitive analytical methods.[15][16] LC-MS/MS has proven to be the gold standard for this purpose, offering the necessary specificity and low detection limits to meet stringent regulatory requirements.[2] The protocols and data presented in this guide provide a robust framework for researchers and quality control professionals to develop and validate methods for monitoring this critical impurity, thereby safeguarding public health.

References

- 1. N-Nitroso Atenolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. mdpi.com [mdpi.com]

- 3. waters.com [waters.com]

- 4. Ministry of Food and Drug Safety of the Republic of Korea detected this compound in atenolol formulation products - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]

- 5. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. veeprho.com [veeprho.com]

- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 15. fda.gov [fda.gov]

- 16. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

Structural Elucidation of N-nitroso-atenolol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of N-nitroso-atenolol, a nitrosamine (B1359907) impurity of the beta-blocker atenolol (B1665814), utilizing nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide provides a comprehensive overview of the analytical methodologies, data interpretation, and experimental protocols crucial for the identification and characterization of this potentially genotoxic impurity.

Introduction

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the nitrosation of atenolol, a widely prescribed beta-blocker for hypertension and cardiovascular diseases. Due to the potential carcinogenic risk associated with nitrosamine impurities, regulatory agencies worldwide have set stringent limits on their presence in pharmaceutical products. Accurate and robust analytical methods are therefore essential for the detection, quantification, and structural confirmation of this compound to ensure patient safety.

This guide focuses on the two primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While mass spectrometry is highly sensitive for detection and quantification, NMR provides detailed structural information, confirming the exact position of the nitroso group and the overall molecular structure.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-(2-hydroxy-3-(isopropyl(nitroso)amino)propoxy)phenyl)acetamide[1][2]

-

Molecular Weight: 295.33 g/mol [2]

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.[3][4]

Quantitative Data

| Parameter | Value | Reference |

| Protonated Molecular Ion [M+H]⁺ | m/z 296.2 | [3][5] |

| Major Fragment Ion 1 | m/z 222 | [3] |

| Major Fragment Ion 2 | m/z 145 | [3] |

Experimental Protocol: LC-MS/MS

A typical LC-MS/MS method for the analysis of this compound is as follows:

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[3][4]

-

Flow Rate: 0.33 mL/min.[3]

-

Injection Volume: 1 µL.[3]

-

Column Temperature: Maintained at an appropriate temperature to ensure good peak shape and resolution.

-

Autosampler Temperature: 10 °C.[3]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI).[3][4]

-

MRM Transitions:

-

Quantifier: m/z 296.2 → 145

-

Qualifier: m/z 296.2 → 222

-

Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 296) in the collision cell of the mass spectrometer leads to the formation of characteristic product ions. The major fragment at m/z 145 corresponds to the 4-hydroxy-3-isopropylaminopropoxybenzyl moiety, while the fragment at m/z 222 is likely formed through the loss of the nitroso group and subsequent rearrangement.

Fragmentation pathway of this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While specific, publicly available ¹H and ¹³C NMR spectral data for this compound is limited, NMR spectroscopy is a critical tool for its unambiguous structural confirmation. Certificates of analysis for commercially available this compound reference standards indicate that the structure is confirmed by ¹H NMR.[1]

Expected ¹H and ¹³C NMR Spectral Features

Based on the structure of this compound, the following NMR characteristics can be anticipated:

-

¹H NMR:

-

Signals corresponding to the aromatic protons of the phenyl ring.

-

A characteristic set of signals for the -OCH₂-CH(OH)-CH₂-N- moiety.

-

Signals for the isopropyl group attached to the nitrogen.

-

A singlet for the methylene (B1212753) protons of the acetamide (B32628) group.

-

Broad signals for the amide protons.

-

-

¹³C NMR:

-

Resonances for the aromatic carbons.

-

Signals for the carbons of the propoxy chain.

-

Resonances for the isopropyl carbons.

-

A signal for the carbonyl carbon of the acetamide group.

-

A signal for the methylene carbon of the acetamide group.

-

A significant feature in the NMR spectra of N-nitrosamines is the presence of E/Z isomers due to the restricted rotation around the N-N bond. This can lead to a doubling of some NMR signals, providing a key indicator of the presence of the nitroso group.

NMR Data for Atenolol (for comparison)

For reference, the unequivocally assigned ¹H and ¹³C NMR data for the parent drug, atenolol, in DMSO-d₆ has been published.[6] This data can serve as a valuable comparison point when interpreting the spectra of this compound. The nitrosation of the secondary amine in atenolol would be expected to cause significant downfield shifts in the signals of the adjacent protons and carbons.

Experimental Protocol: NMR

A general protocol for the NMR analysis of a nitrosamine impurity like this compound would involve:

-

Sample Preparation: Dissolving a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

NMR Experiments:

-

1D NMR: Standard ¹H and ¹³C{¹H} experiments to obtain basic spectral information.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning the E/Z configuration of the nitrosamine.

-

-

Genotoxicity and Signaling Pathway

This compound is considered a genotoxic impurity.[7][8] Studies have shown that N-nitroso derivatives of beta-blockers, including this compound, can induce DNA fragmentation in hepatocytes.[7][8] This genotoxic effect is believed to occur after metabolic activation.

The general mechanism of genotoxicity for many nitrosamines involves their metabolic activation by cytochrome P450 (CYP) enzymes. This activation leads to the formation of unstable intermediates that can alkylate DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, potentially initiating carcinogenesis.

Proposed genotoxicity pathway of this compound.

Summary and Conclusion

The structural elucidation of this compound relies on the synergistic use of mass spectrometry and NMR spectroscopy. LC-MS/MS provides the necessary sensitivity for detection and quantification at trace levels, with characteristic fragmentation patterns confirming the presence of the nitrosamine. While specific public NMR data is scarce, the technique is indispensable for the definitive structural confirmation of the impurity, including the verification of the nitroso group's position and the potential for E/Z isomerism. A thorough understanding of these analytical techniques and the interpretation of the resulting data is paramount for ensuring the quality and safety of atenolol-containing drug products.

References

- 1. synchemia.com [synchemia.com]

- 2. This compound | C14H21N3O4 | CID 154448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of this compound in Atenolol-Based Pharmaceuticals [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of N-Nitroso-Atenolol in Pharmaceutical Tablets by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] N-nitroso-atenolol is a nitrosamine (B1359907) impurity that can form in drug products containing atenolol (B1665814), a widely used beta-blocker for treating cardiovascular diseases.[2] Regulatory agencies like the FDA and EMA have established strict acceptable intake (AI) limits for such impurities, necessitating sensitive and robust analytical methods for their quantification.[3] This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound in atenolol tablets.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound in tablet formulations.

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d7 (internal standard, ISTD)

-

Atenolol drug substance and tablets

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Standard and Sample Preparation

Stock Solutions:

-

Prepare individual stock solutions of this compound and this compound-d7 at a concentration of 1 mg/mL in methanol.[4]

-

From these, prepare working stock solutions at a lower concentration (e.g., 600 ng/mL) by diluting with 75% methanol.[4]

Calibration Standards:

-

Prepare a series of calibration standards by diluting the this compound working stock solution with a suitable solvent (e.g., 75% methanol) to achieve concentrations ranging from 0.5 ng/mL to 80 ng/mL.[4] This range should bracket the expected concentration of the impurity in the samples.

Sample Preparation (Tablets):

-

Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of the active pharmaceutical ingredient (API), for instance, 20 mg/mL of atenolol.[5]

-

Accurately weigh the powdered tablet material and transfer it to a suitable volumetric flask.

-

Add a known volume of extraction solvent (e.g., methanol) to the flask.[5]

-

Vortex the mixture for approximately 1 minute, followed by shaking for about 40 minutes using a mechanical shaker.[5]

-

Centrifuge the sample to pelletize insoluble excipients.[5]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[5]

LC-MS/MS Method

Chromatographic Conditions:

-

System: UPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column is commonly used.[4]

-

Mobile Phase A: 0.1% Formic acid in water.[4]

-

Mobile Phase B: 0.1% Formic acid in methanol.[4]

-

Gradient: A gradient elution is employed to separate this compound from the atenolol API and other matrix components.[4]

-

Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.[6]

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

-

MRM Transitions:

-

Source and Desolvation Temperatures: Typically set around 150 °C and 400 °C, respectively.[4]

-

Capillary Voltage: Approximately 0.71 kV.[4]

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters of the validated LC-MS/MS method.

Table 1: Method Detection and Quantification Limits

| Parameter | Value (in solution) | Value (in drug substance) |

| Limit of Detection (LOD) | 0.2 ng/mL[4] | 0.30 ng/mg[4] |

| Limit of Quantification (LOQ) | 0.5 ng/mL[4] | 0.75 ng/mg[4] |

Table 2: Linearity and Range

| Analyte | Calibration Range | Correlation Coefficient (r²) |

| This compound | 0.5 - 80 ng/mL[4] | ≥ 0.99 |

Table 3: Accuracy (Recovery)

| Spiking Level | Recovery in Drug Substance | Recovery in Drug Product |

| 1.5 ppm | Not specified | Not specified |

| 15 ppm | 87 - 96% | 95 - 102% |

Regulatory Context

Regulatory bodies such as the FDA and EMA have established an acceptable intake (AI) limit for this compound of 1500 ng/day.[3][9] For a maximum daily dose of 100 mg of atenolol, this translates to a specification limit of 15 ng/mg (or 15 ppm) in the drug product.[4] The described LC-MS/MS method is sufficiently sensitive to quantify this compound at levels well below this regulatory threshold.[4]

Conclusion

The detailed LC-MS/MS method provides a sensitive, specific, and accurate approach for the quantification of this compound in atenolol tablets.[4] The validation data demonstrates that the method is suitable for routine quality control analysis and for ensuring that atenolol-based pharmaceutical products comply with the stringent regulatory limits for nitrosamine impurities, thereby safeguarding patient safety.[4][7]

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. N-Nitroso Atenolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. fda.gov [fda.gov]

- 6. ijper.org [ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

Application Note: UPLC-MS/MS for Trace Level Detection of N-Nitroso-Atenolol in Pharmaceutical Products

Introduction

N-nitrosamines are a class of compounds that have raised significant concern in the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[2][3][4] N-nitroso-atenolol is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form in atenolol-based pharmaceutical products. Its structural similarity to the active pharmaceutical ingredient (API) presents analytical challenges for its detection and quantification at trace levels. This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the trace level detection and quantification of this compound in both atenolol (B1665814) drug substance and finished drug products.

Methodology

The analytical approach employs UPLC for the chromatographic separation of this compound from the atenolol API and other potential impurities, coupled with a tandem quadrupole mass spectrometer for highly selective and sensitive detection.

Instrumentation and Reagents

-

UPLC System: ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent[5]

-

Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 reversed-phase column[6][7]

-

Mobile Phase A: 0.1% Formic Acid in Water[6]

-

Mobile Phase B: 0.1% Formic Acid in Methanol[6]

-

Standards: this compound and this compound-d7 (internal standard) reference standards.[6]

-

Reagents: LC-MS grade methanol (B129727), water, and formic acid.

Experimental Protocols

1. Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of this compound and its deuterated internal standard (this compound-d7) in methanol at a concentration of 1 mg/mL.[6]

-